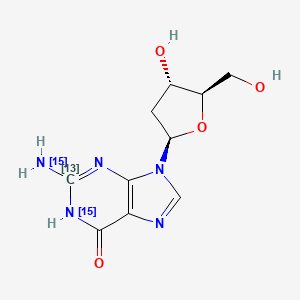

2'-Deoxyguanosine-13C,15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

270.22 g/mol |

IUPAC Name |

2-(15N)azanyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1/i10+1,11+1,14+1 |

InChI Key |

YKBGVTZYEHREMT-CWPRTZMXSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=[13C]([15NH]C3=O)[15NH2])CO)O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

Physical and chemical properties of 2'-Deoxyguanosine-13C,15N2.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of the isotopically labeled nucleoside, 2'-Deoxyguanosine-¹³C,¹⁵N₂. While specific data for this exact isotopic combination is not widely published, this document compiles relevant information from closely related isotopologues and the parent molecule to provide a comprehensive resource. The primary application of such labeled compounds is in tracer studies for metabolic flux analysis and as internal standards for quantitative analysis by mass spectrometry.[1][2]

Core Physical and Chemical Properties

The introduction of ¹³C and ¹⁵N isotopes results in a molecule with a higher molecular weight than its unlabeled counterpart, which is essential for its use in mass spectrometry-based assays. The fundamental chemical reactivity and structural properties are expected to be nearly identical to unlabeled 2'-deoxyguanosine.

Table 1: Physical and Chemical Properties of 2'-Deoxyguanosine and Related Isotopologues

| Property | 2'-Deoxyguanosine (Unlabeled) | 8-Oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ | 2'-Deoxyguanosine·H₂O (¹³C₁₀, ¹⁵N₅) |

| Molecular Formula | C₁₀H₁₃N₅O₄[3] | C₉[¹³C]H₁₃N₃[¹⁵N]₂O₅[] | C₁₀H₁₃N₅O₄·H₂O[5] |

| Molecular Weight | 267.24 g/mol [3] | 286.22 g/mol [][6] | 300.15 g/mol [5] |

| Appearance | White crystalline powder | White to Off-white Solid[] | Solid (Form not specified)[5] |

| Solubility | Soluble in methanol, ethanol, DMSO[7] | Slightly soluble in DMSO, Methanol (Heated)[] | Not specified |

| Melting Point | >171°C (dec.)[] | >171°C (dec.)[] | Not specified |

| Storage Temperature | Not specified | Store at -20°C[] | Store in freezer (-20°C). Protect from light.[5] |

Note: Data for 2'-Deoxyguanosine-¹³C,¹⁵N₂ is inferred from its oxidized form and other labeled analogues due to a lack of specific public data for this exact compound.

Spectroscopic Data

Spectroscopic data is critical for the identification and quantification of 2'-Deoxyguanosine-¹³C,¹⁵N₂. While specific spectra for this isotopologue are not available, the following provides an overview of expected spectroscopic characteristics based on the unlabeled compound and general principles of NMR and mass spectrometry for isotopically labeled molecules.

Table 2: Spectroscopic Data for 2'-Deoxyguanosine (Unlabeled)

| Technique | Key Observations |

| ¹H NMR (600 MHz, Water, pH 7.01) | Shifts [ppm]: 7.97, 6.28, 4.61, 4.12, 3.78, 2.77, 2.50[8] |

| ¹³C NMR | Characteristic shifts for the purine (B94841) and deoxyribose carbons.[9] |

| Mass Spectrometry (Electron Ionization) | Molecular Ion (M⁺) at m/z 267.[3] |

For 2'-Deoxyguanosine-¹³C,¹⁵N₂, the mass spectrum would show a molecular ion peak shifted by +3 Da compared to the unlabeled compound due to the presence of one ¹³C and two ¹⁵N atoms. In NMR spectroscopy, the ¹³C-labeled carbon would exhibit coupling with directly attached protons and adjacent ¹³C or ¹⁵N atoms, providing valuable structural information. The ¹⁵N labels would also introduce observable couplings in ¹H and ¹³C NMR spectra and allow for direct detection in ¹⁵N NMR experiments.[10]

Experimental Protocols

The following are generalized protocols for key experiments involving isotopically labeled deoxyguanosine. These can be adapted for use with 2'-Deoxyguanosine-¹³C,¹⁵N₂.

Synthesis of Isotopically Labeled Deoxyguanosine

The synthesis of isotopically labeled nucleosides like 2'-Deoxyguanosine-¹³C,¹⁵N₂ typically involves multi-step chemical synthesis. A general approach might involve the use of a ¹³C-labeled precursor for the formation of the purine ring and a ¹⁵N-labeled source for the nitrogen atoms. For instance, a method for synthesizing [8-¹³C-1,7,NH₂-¹⁵N₃]guanosine and its deoxy analogue involves the ring closure of a pyrimidinone using [¹³C]sodium ethyl xanthate to introduce the ¹³C at the C8 position.[10]

Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

Isotopically labeled nucleosides are ideal internal standards for accurate quantification of their unlabeled counterparts in biological samples.

Protocol for LC-MS Quantification of 8-hydroxy-2'-deoxyguanosine (B1666359) (Adapted for 2'-Deoxyguanosine)

-

Sample Preparation: DNA is extracted from the biological sample and enzymatically hydrolyzed to its constituent nucleosides using a combination of DNase I, phosphodiesterases, and alkaline phosphatase.[11]

-

Internal Standard Spiking: A known amount of the isotopically labeled standard (e.g., 2'-Deoxyguanosine-¹³C,¹⁵N₂) is added to the hydrolyzed DNA sample.

-

LC Separation: The mixture of nucleosides is separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column.

-

MS Detection: The eluent from the HPLC is introduced into a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and labeled deoxyguanosine based on their specific mass-to-charge ratios.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and purity of the labeled compound and to study its interactions with other molecules.

General Protocol for NMR Analysis

-

Sample Preparation: Dissolve a sufficient amount of the labeled nucleoside in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Acquire one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional (e.g., HSQC, HMBC) NMR spectra on a high-field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts and coupling constants to confirm the positions of the isotopic labels and the overall structure of the molecule. The ¹³C-¹⁵N and ¹H-¹⁵N couplings will be particularly informative.

Signaling Pathways and Experimental Workflows

2'-Deoxyguanosine is a fundamental component of DNA, and its metabolism and fate are central to DNA synthesis, damage, and repair. Isotopically labeled versions are invaluable for tracing these processes.

DNA Damage and Repair Pathway

Cellular DNA is constantly subjected to damage from both endogenous and exogenous sources. The base excision repair (BER) pathway is a major mechanism for repairing oxidative DNA damage, such as the formation of 8-oxo-deoxyguanosine.[12]

Caption: Base Excision Repair pathway for oxidative DNA damage.

Experimental Workflow for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique to trace the metabolic fate of nutrients and precursors within a cell.[13] 2'-Deoxyguanosine-¹³C,¹⁵N₂ can be used to study de novo nucleotide synthesis pathways.

Caption: Workflow for tracing nucleotide metabolism with stable isotopes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Guanosine, 2'-deoxy- [webbook.nist.gov]

- 5. isotope.com [isotope.com]

- 6. 8-Oxo-2’-deoxyguanosine-13C,15N2 | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2'-Deoxyguanosine(961-07-9) 13C NMR [m.chemicalbook.com]

- 10. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DNA Damage and Repair [sigmaaldrich.com]

- 13. f1000research.com [f1000research.com]

The Gold Standard for Oxidative Stress Biomarkers: A Technical Guide to 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of 2'-Deoxyguanosine-¹³C,¹⁵N₂ as a stable isotope-labeled internal standard in the precise quantification of DNA damage. Accurate measurement of nucleoside modifications is paramount in toxicology, drug development, and clinical research for understanding the mechanisms of carcinogenesis, aging, and various diseases. Isotope dilution mass spectrometry is the gold standard for this analysis, providing unparalleled accuracy and precision.[1][2][3]

Introduction to Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample. This "internal standard" is chemically identical to the analyte of interest but has a different mass due to the incorporation of stable isotopes like ¹³C and ¹⁵N. By measuring the ratio of the unlabeled analyte to the labeled internal standard, highly accurate quantification can be achieved, as the internal standard corrects for sample loss during preparation and for variations in instrument response.[1][3] The use of stable isotope-labeled internal standards is considered the gold standard for the analysis of DNA adducts and oxidative damage markers.[1][3]

2'-Deoxyguanosine-¹³C,¹⁵N₂ and its Role in DNA Damage Analysis

2'-Deoxyguanosine (B1662781) is one of the four deoxynucleosides that constitute DNA. It is particularly susceptible to damage from reactive oxygen species (ROS), leading to the formation of lesions such as 8-oxo-2'-deoxyguanosine (8-oxodG). 8-oxodG is a well-established and critical biomarker of oxidative stress and carcinogenesis. The accurate quantification of 8-oxodG is crucial for assessing oxidative DNA damage in various biological matrices.

2'-Deoxyguanosine-¹³C,¹⁵N₂ and its oxidized counterpart, 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂, serve as ideal internal standards for the quantification of 2'-deoxyguanosine and 8-oxodG, respectively. Their use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for the sensitive and specific measurement of these compounds.

Quantitative Data for Analysis

The following tables summarize key quantitative data for the analysis of 2'-deoxyguanosine and its oxidative product, 8-oxo-2'-deoxyguanosine, using their respective stable isotope-labeled internal standards.

Table 1: Mass Spectrometry Parameters for 2'-Deoxyguanosine and its ¹³C,¹⁵N₂-Labeled Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 2'-Deoxyguanosine (dG) | 268.1 | 152.1 |

| 2'-Deoxyguanosine-¹³C,¹⁵N₂ | 271.1 | 155.1 |

Note: The product ion corresponds to the guanine (B1146940) base.

Table 2: Mass Spectrometry Parameters for 8-oxo-2'-deoxyguanosine and its Labeled Internal Standards

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| 8-oxo-2'-deoxyguanosine (8-oxodG) | 284.1 | 168.0 | |

| 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ | 287.1 | 171.0 | Inferred |

| 8-oxo-2'-deoxyguanosine-¹⁵N₅ | 289.1 | 173.0 |

Note: The product ion corresponds to the 8-oxoguanine base.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the quantification of 2'-deoxyguanosine and 8-oxo-2'-deoxyguanosine using 2'-Deoxyguanosine-¹³C,¹⁵N₂ and its derivatives as internal standards.

Protocol 1: DNA Extraction from Tissue

This protocol is based on proteinase K digestion followed by column-based purification.

Materials:

-

Tissue sample (e.g., liver, kidney)

-

Proteinase K

-

DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

-

Nuclease-free water

Procedure:

-

Homogenize the tissue sample in the appropriate lysis buffer provided in the DNA isolation kit.

-

Add proteinase K to the homogenate and incubate at a temperature and duration recommended by the kit manufacturer to digest proteins.

-

Follow the manufacturer's protocol for binding the DNA to the silica (B1680970) membrane column. This typically involves adding a binding buffer and centrifuging the mixture through the column.

-

Wash the DNA bound to the column with the provided wash buffers to remove contaminants.

-

Elute the purified DNA from the column using nuclease-free water.

-

Precipitate the DNA by adding isopropanol and centrifuging at high speed.

-

Wash the DNA pellet with 70% ethanol to remove any remaining salts.

-

Air-dry the DNA pellet and resuspend it in nuclease-free water.

-

Quantify the DNA concentration and assess its purity using a spectrophotometer.

Protocol 2: Enzymatic Hydrolysis of DNA to Deoxynucleosides

This protocol describes the enzymatic digestion of purified DNA into its constituent deoxynucleosides for LC-MS/MS analysis.

Materials:

-

Purified DNA sample

-

2'-Deoxyguanosine-¹³C,¹⁵N₂ and/or 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ internal standard solution

-

Nuclease P1

-

Alkaline phosphatase

-

Reaction buffer (specific to the enzymes used)

Procedure:

-

To a known amount of purified DNA (typically 10-50 µg), add a precise amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ and/or 8-oxo-2'-deoxyguanosine-¹³C,¹⁵N₂ internal standard.

-

Add the appropriate reaction buffer and nuclease P1.

-

Incubate the mixture at a temperature and duration optimized for nuclease P1 activity (e.g., 37°C for 1-2 hours).

-

Add alkaline phosphatase to the reaction mixture.

-

Continue the incubation to allow for the complete dephosphorylation of the deoxynucleoside monophosphates (e.g., 37°C for 1-2 hours).

-

Stop the reaction, for example, by heating or adding a solvent.

-

Centrifuge the sample to pellet any undigested material or precipitated proteins.

-

The supernatant containing the deoxynucleosides is now ready for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of 2'-Deoxyguanosine and 8-oxo-2'-deoxyguanosine

This protocol outlines the liquid chromatography and mass spectrometry conditions for the separation and detection of the analytes and internal standards.

Liquid Chromatography (LC) Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes of interest.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is common.

-

Injection Volume: 5-10 µL.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the precursor-to-product ion transitions for both the native analytes and their corresponding stable isotope-labeled internal standards as listed in Tables 1 and 2.

-

Collision Energy: Optimize the collision energy for each transition to achieve the most abundant product ion signal.

-

Data Analysis: Quantify the amount of 2'-deoxyguanosine and 8-oxo-2'-deoxyguanosine by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing it to a calibration curve prepared with known concentrations of the standards.

Visualizing the Workflow

The following diagrams, created using the DOT language, illustrate the key workflows in the analysis of DNA damage using stable isotope-labeled internal standards.

References

The Precision Probes: A Technical Guide to the Application of 13C and 15N Labeled Nucleosides in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has become an indispensable tool in modern biological and chemical research, providing a powerful lens through which to observe the intricate dance of molecules in living systems. Among the most versatile of these tools are nucleosides enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). These non-radioactive, heavy isotopes act as molecular tags, allowing researchers to trace, quantify, and characterize nucleic acids and their interactions with unprecedented precision. By replacing the naturally abundant ¹²C and ¹⁴N atoms, these labeled analogues retain the same chemical properties as their native counterparts but are distinguishable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] This guide provides an in-depth exploration of the core applications of ¹³C and ¹⁵N labeled nucleosides, offering detailed experimental insights and quantitative data for professionals in research and drug development.

Core Applications of ¹³C and ¹⁵N Labeled Nucleosides

The utility of ¹³C and ¹⁵N labeled nucleosides spans a wide array of scientific disciplines, from structural biology to pharmacology. Their primary applications lie in elucidating the structure and dynamics of nucleic acids, quantifying metabolic pathways, and accelerating the development of novel therapeutics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Structure and Dynamics

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structures of biomolecules in solution. The incorporation of ¹³C and ¹⁵N isotopes into DNA and RNA oligonucleotides significantly enhances the resolution and information content of NMR experiments.[3][4][5][6]

-

Simplifying Complex Spectra: The natural abundance of ¹³C and ¹⁵N is low (around 1.1% and 0.4%, respectively). Uniformly labeling a nucleic acid with these isotopes allows for the use of powerful multidimensional heteronuclear NMR experiments (e.g., HSQC, HNCO). These experiments correlate the protons with their directly attached ¹³C or ¹⁵N nuclei, spreading out the crowded proton signals into additional dimensions and dramatically simplifying resonance assignment, especially for larger RNA and DNA molecules.[3][4][6][7]

-

Probing Dynamics: Site-specific or uniform isotope labeling enables the study of nucleic acid dynamics over a wide range of timescales. NMR relaxation dispersion experiments, for instance, can measure the kinetics of conformational exchange, providing insights into processes like base flipping, ligand binding, and the folding of complex RNA structures.[8]

-

Characterizing Interactions: When a labeled nucleic acid binds to an unlabeled protein or small molecule, changes in the chemical shifts of the ¹³C and ¹⁵N nuclei can be observed. These chemical shift perturbations (CSPs) provide a footprint of the binding interface, allowing researchers to map the interaction site at the atomic level.[8][9][10]

Mass Spectrometry (MS): Precision in Quantification and Metabolism

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. The mass difference between the light (¹²C, ¹⁴N) and heavy (¹³C, ¹⁵N) isotopes makes labeled nucleosides ideal internal standards for accurate quantification and for tracing metabolic pathways.

-

Isotope Dilution Mass Spectrometry (ID-MS): This is the gold standard for accurate quantification of molecules in complex biological samples.[][12][13] A known amount of a ¹³C and/or ¹⁵N labeled nucleoside (internal standard) is spiked into a sample. The ratio of the unlabeled (endogenous) to the labeled (internal standard) nucleoside is then measured by MS. Since the internal standard and the analyte have identical chemical properties, they behave similarly during sample preparation and analysis, correcting for any sample loss or ionization suppression and ensuring highly accurate quantification.[][12][13]

-

Metabolic Flux Analysis (MFA): By feeding cells or organisms with substrates labeled with ¹³C and ¹⁵N (e.g., labeled glucose and glutamine), researchers can trace the incorporation of these heavy isotopes into newly synthesized nucleosides and other metabolites.[14][15][16][17][18] Analyzing the mass isotopomer distribution of these molecules by MS allows for the calculation of the rates (fluxes) of metabolic reactions within a network. This provides a dynamic view of cellular metabolism and how it is altered in disease states or in response to drug treatment.[14][15][16][17][18]

-

Pharmacokinetic (PK) and ADME Studies: In drug development, labeled compounds are used to study the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. Using a ¹³C-labeled version of a nucleoside analog drug allows for its unambiguous detection and quantification in plasma, tissues, and excreta, even in the presence of endogenous nucleosides.[][19]

Drug Development: From Target Validation to Clinical Trials

The unique properties of ¹³C and ¹⁵N labeled nucleosides make them invaluable throughout the drug discovery and development pipeline.

-

Target Engagement and Mechanism of Action: Labeled nucleosides can be used to confirm that a drug is binding to its intended nucleic acid target in a cellular environment. For example, NMR can be used to monitor the chemical shift perturbations in a ¹⁵N-labeled RNA upon binding of a small molecule drug.

-

Metabolism and Metabolite Identification: Understanding how a nucleoside analog drug is metabolized is crucial for assessing its efficacy and safety. By using a labeled version of the drug, all resulting metabolites will also be labeled, making them easier to identify and quantify using LC-MS.[20][21][22]

-

Bioavailability and Pharmacokinetic Studies: Co-administering a labeled intravenous microdose with an unlabeled oral dose of a drug candidate allows for the precise determination of its absolute bioavailability in early clinical trials.[]

Data Presentation

The following tables summarize key quantitative data related to the application of ¹³C and ¹⁵N labeled nucleosides.

Table 1: Representative ¹⁵N NMR Chemical Shifts of Nucleosides and Related Compounds

| Compound | N1 (ppm) | N3 (ppm) | N7 (ppm) | N9 (ppm) | NH₂ (ppm) | Solvent |

| Adenosine | 222.4 | 209.3 | 227.1 | 162.7 | 70.0 | DMSO-d₆ |

| Guanosine | 148.3 | - | 226.9 | 165.7 | 64.9 | DMSO-d₆ |

| Cytidine | 146.4 | 200.5 | - | - | 93.3 | DMSO-d₆ |

| Uridine | 141.4 | 212.4 | - | - | - | DMSO-d₆ |

Data adapted from multiple sources.[4][13][23][24] Chemical shifts are reported relative to liquid ammonia. Values can vary with solvent and pH.

Table 2: LC-MS/MS Parameters for Quantification of Nucleosides in Biological Samples

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Adenosine | 268.1 | 136.1 | 15 |

| Guanosine | 284.1 | 152.1 | 18 |

| Cytidine | 244.1 | 112.1 | 12 |

| Uridine | 245.1 | 113.1 | 10 |

| 1-Methyladenosine | 282.1 | 150.1 | 20 |

| N⁶-Methyladenosine | 282.1 | 150.1 | 20 |

This table provides example parameters.[14][25] Optimal conditions may vary depending on the instrument and chromatographic setup.

Table 3: Pharmacokinetic Parameters of Selected Antiviral Nucleoside Analogs

| Drug | Bioavailability (%) | Plasma Half-life (h) | Volume of Distribution (L/kg) | Primary Excretion Route |

| Zidovudine (AZT) | 60-70 | 1-2 | ~1.6 | Hepatic glucuronidation, Renal |

| Lamivudine (3TC) | ~82 | 5-7 | ~1.3 | Renal |

| Didanosine (ddI) | < 50 | 1.5 | 0.8 | Renal |

| Ganciclovir | < 6 | 2-4 | 0.7 | Renal |

Data for unlabeled drugs, which serves as a baseline for studies with labeled analogs.[16][26][27] These values can vary between individuals.

Experimental Protocols

This section provides generalized methodologies for key experiments involving ¹³C and ¹⁵N labeled nucleosides.

Protocol 1: Preparation of Uniformly ¹³C/¹⁵N-Labeled RNA for NMR Studies

This protocol is based on the enzymatic synthesis of RNA using in vitro transcription with labeled nucleotide triphosphates (NTPs).[3][4][6]

-

Preparation of Labeled NTPs:

-

Grow a suitable bacterial strain (e.g., E. coli) in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵NH₄Cl, respectively.[3][4][28]

-

Harvest the cells and extract the total RNA.

-

Hydrolyze the RNA to ribonucleoside 5'-monophosphates (rNMPs) using nuclease P1.

-

Purify the rNMPs using anion-exchange chromatography.

-

Enzymatically phosphorylate the rNMPs to ribonucleoside 5'-triphosphates (rNTPs) using appropriate kinases.[28]

-

-

In Vitro Transcription:

-

Set up a transcription reaction containing a DNA template with the desired sequence downstream of a T7 RNA polymerase promoter.

-

Add T7 RNA polymerase, transcription buffer, and the prepared ¹³C/¹⁵N-labeled rNTPs.[4]

-

Incubate the reaction at 37°C for several hours.

-

Purify the resulting labeled RNA transcript using denaturing polyacrylamide gel electrophoresis (PAGE).

-

-

NMR Sample Preparation:

-

Elute the RNA from the gel slice and desalt it using dialysis or size-exclusion chromatography.

-

Lyophilize the RNA and resuspend it in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H₂O/10% D₂O).

-

Anneal the RNA by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.

-

Transfer the sample to an NMR tube for analysis.

-

Protocol 2: Quantification of Modified Nucleosides by Isotope Dilution LC-MS/MS

This protocol describes a general workflow for the accurate quantification of a specific nucleoside in a biological sample.[][12][13]

-

Sample Preparation and Hydrolysis:

-

Isolate total DNA or RNA from the biological sample (e.g., cells, tissue, urine).[27][29]

-

Quantify the total amount of nucleic acid.

-

Add a known amount of the corresponding ¹³C and/or ¹⁵N-labeled nucleoside as an internal standard.

-

Enzymatically digest the nucleic acid mixture to individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[27][29]

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a suitable liquid chromatography method, typically reversed-phase or HILIC chromatography.[30]

-

Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Set up two MRM transitions: one for the unlabeled (endogenous) nucleoside and one for the labeled (internal standard) nucleoside. The precursor ion for the labeled standard will be heavier by the number of incorporated ¹³C and/or ¹⁵N atoms. The product ions may be the same if the label is on the sugar moiety, or different if the label is on the base that fragments.

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous analyte and the internal standard.

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Determine the concentration of the endogenous nucleoside in the original sample by comparing this ratio to a standard curve generated by analyzing known concentrations of the unlabeled nucleoside with a fixed amount of the internal standard.

-

Protocol 3: Cellular Metabolic Flux Analysis Using ¹³C and ¹⁵N Tracers

This protocol outlines a typical experiment to trace the flow of carbon and nitrogen through nucleoside biosynthesis pathways.[14][15][16]

-

Cell Culture and Labeling:

-

Culture cells in a defined medium.

-

Switch the cells to a medium containing ¹³C-labeled glucose and ¹⁵N-labeled glutamine.

-

Continue the culture until the cells reach a metabolic and isotopic steady state (typically several cell doubling times).

-

-

Metabolite Extraction:

-

Rapidly quench the metabolism by, for example, immersing the culture dish in liquid nitrogen.

-

Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Separate the extract from the cell debris by centrifugation.

-

-

LC-MS Analysis:

-

Analyze the metabolite extract by LC-MS or LC-MS/MS to determine the mass isotopomer distribution of key metabolites in the nucleoside synthesis pathways (e.g., ribose-5-phosphate, amino acids, and the nucleosides themselves).

-

-

Flux Calculation:

-

Use the measured mass isotopomer distributions, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., glucose uptake and lactate (B86563) secretion rates), as inputs for MFA software (e.g., INCA, Metran).

-

The software will then calculate the intracellular metabolic fluxes that best fit the experimental data.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts described in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. Nucleotide Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dynamics of Ligand Binding from 13C NMR Relaxation Dispersion at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in 13C NMR chemical shifts of DNA as a tool for monitoring drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]

- 12. 13C Chemical Shifts in Proteins: A Rich Source of Encoded Structural Information - PMC [pmc.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Properties of Nucleoside/Nucleotide Reverse Transcriptase Inhibitors [natap.org]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative metabolic fluxes regulated by trans-omic networks - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Methods and Strategies for In Vitro Metabolism Studies of Oligonucleotides - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 21. Oligonucleotide Drugs: Strategies for Metabolism and Metabolite Profiling and Identification - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 22. Drug metabolism and pharmacokinetic strategies for oligonucleotide- and mRNA-based drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 24. 15N - NMR Chemical Shifts of Major Chemical Families | NIST [nist.gov]

- 25. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Comparative pharmacokinetics of antiviral nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pharmacokinetics of dideoxypurine nucleoside analogs in plasma and cerebrospinal fluid of rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. par.nsf.gov [par.nsf.gov]

- 30. Nucleoside and Nucleotide Quantification by LC-MS - Creative Proteomics [creative-proteomics.com]

Unlocking Molecular Insights: A Technical Guide to Isotopic Labeling of DNA for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of isotopic labeling of DNA for mass spectrometry, a powerful technique for quantitative analysis of DNA modifications, DNA-protein interactions, and DNA damage and repair. This guide details the core principles, experimental methodologies, and data interpretation strategies, offering a valuable resource for researchers in drug development and molecular biology.

Core Principles of Isotopic Labeling for DNA Mass Spectrometry

Isotopic labeling involves the incorporation of stable, non-radioactive isotopes into DNA molecules. These heavier isotopes act as tracers, allowing for the differentiation and quantification of specific DNA populations using mass spectrometry. The mass difference between the labeled and unlabeled DNA fragments enables precise measurement and comparison. The most commonly used stable isotopes for labeling nucleic acids include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), and Oxygen-18 (¹⁸O).[1][2][3] This approach provides exceptional sensitivity and specificity for various applications, from studying DNA adducts to elucidating complex DNA repair pathways.[4][5][6][7]

Key Labeling Strategies

There are three primary strategies for introducing isotopic labels into DNA: metabolic labeling, enzymatic labeling, and chemical labeling. The choice of strategy depends on the specific research question, the biological system under investigation, and the desired level of labeling.

Metabolic Labeling

In metabolic labeling, isotopically enriched precursors are supplied to living cells or organisms, which then incorporate them into newly synthesized DNA through their natural metabolic pathways.[1] This method is ideal for studying dynamic processes such as DNA replication, repair, and modification within a cellular context.

Common Isotopes and Precursors:

-

¹⁵N: ¹⁵N-labeled ammonium (B1175870) salts (¹⁵NH₄Cl) or ¹⁵N-labeled amino acids are common nitrogen sources.[1][8]

-

¹³C: ¹³C-labeled glucose is a frequent carbon source.[9]

-

²H (Deuterium): Deuterated water (D₂O) or deuterated nucleosides can be used.

Advantages:

-

Provides a global view of DNA dynamics in a biological system.

-

Enables the study of DNA turnover and synthesis rates.

Limitations:

-

Can be expensive for in vivo studies in larger organisms.

-

Achieving high labeling efficiency can be challenging in slow-growing cells or tissues with slow turnover.[8][10]

Enzymatic Labeling

Enzymatic labeling utilizes specific enzymes to incorporate isotopically labeled nucleotides or to modify existing DNA in vitro. This strategy offers high specificity and control over the labeling process.

Common Techniques:

-

¹⁸O-Labeling: DNA is enzymatically digested in the presence of H₂¹⁸O, leading to the incorporation of ¹⁸O atoms into the phosphate (B84403) groups or the carboxyl terminus of the resulting nucleotides.[2][11][12]

-

Polymerase Chain Reaction (PCR): Isotopically labeled dNTPs can be incorporated into DNA during PCR amplification.

Advantages:

-

High specificity and control over the labeling site.

-

Cost-effective for targeted analyses.

Limitations:

-

Provides a snapshot of the DNA state at the time of extraction and may not reflect dynamic cellular processes.

-

Incomplete labeling can complicate data analysis.[13]

Chemical Labeling

Chemical labeling involves the use of isotopically coded reagents that covalently bind to specific functional groups in the DNA. This method is particularly useful for quantitative proteomics-style analysis of DNA modifications and DNA-protein cross-links.

Common Reagents:

-

Isotope-Coded Affinity Tags (ICAT): These reagents contain a reactive group that targets specific functionalities, a linker with either a "light" or "heavy" isotopic signature, and an affinity tag for purification.[3][14]

-

Tandem Mass Tags (TMT): These are isobaric tags that have the same total mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for multiplexed quantification.[14][15]

Advantages:

-

Applicable to a wide range of samples, including those from tissues and body fluids.[3]

-

Enables multiplexed analysis of multiple samples in a single experiment.[14]

Limitations:

-

The chemical derivatization process can sometimes be inefficient or introduce bias.

-

Requires careful optimization of reaction conditions.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with isotopic labeling of DNA for mass spectrometry, compiled from various research applications.

Table 1: Common Stable Isotopes and their Mass Shifts in DNA

| Isotope | Precursor/Reagent Example | Typical Mass Shift (Da) per Labeled Atom |

| ¹³C | [U-¹³C₆]-Glucose | +1 |

| ¹⁵N | ¹⁵NH₄Cl | +1 |

| ¹⁸O | H₂¹⁸O | +2 |

| ²H | Deuterated water (D₂O) | +1 |

Table 2: Performance Metrics of Isotopic Labeling Methods

| Labeling Method | Application | Typical Labeling Efficiency | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| ¹⁵N Metabolic Labeling | Protein Quantification in Mammals | >94% | Not specified | [8][10] |

| SILMS for DNA Adducts | DNA Adduct Quantification | Not specified | LOD: 0.078 adducts/10⁹ nucleotides; LOQ: 0.237 adducts/10⁹ nucleotides | [16] |

| Isotope Dilution MS | DNA Modification Analysis | Not specified | Low femtomole range | [17] |

| ³²P-Postlabeling | DNA Adduct Detection | Varies | 1 adduct in 10⁹–10¹⁰ nucleotides | [7] |

Experimental Protocols

This section provides detailed methodologies for key isotopic labeling experiments.

Protocol for ¹⁵N Metabolic Labeling of DNA in Mammalian Cells

This protocol is adapted from studies involving metabolic labeling for proteomics, which can be applied to DNA analysis.[1][8]

-

Cell Culture: Culture mammalian cells in standard growth medium to the desired confluence.

-

Media Preparation: Prepare a "heavy" growth medium by replacing the standard nitrogen source (e.g., arginine, lysine) with its ¹⁵N-labeled counterpart.

-

Labeling: Replace the standard medium with the "heavy" medium and continue to culture the cells for a sufficient duration to allow for incorporation of the ¹⁵N label into newly synthesized DNA. The duration will depend on the cell division rate.

-

Harvesting: Harvest the cells by centrifugation.

-

DNA Extraction: Extract genomic DNA using a standard DNA extraction kit or protocol.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

Mass Spectrometry Analysis: Analyze the resulting nucleosides by LC-MS/MS to determine the incorporation efficiency of ¹⁵N.

Protocol for Enzymatic ¹⁸O-Labeling of DNA

This protocol is based on the principles of ¹⁸O-labeling used in proteomics.[11][12]

-

DNA Digestion: Digest the purified DNA sample into peptides using a protease such as trypsin in a buffer prepared with normal H₂¹⁶O.

-

Labeling Reaction: Resuspend the dried peptide pellet in a buffer prepared with 95% H₂¹⁸O.

-

Enzymatic Incorporation: Add an immobilized acid-stable protease and incubate to catalyze the exchange of oxygen atoms at the C-terminus of the peptides with ¹⁸O from the water.

-

Quenching: Stop the reaction by removing the immobilized enzyme via centrifugation.

-

Sample Preparation: Desalt the labeled peptides using a C18 spin column.

-

Mass Spectrometry Analysis: Analyze the labeled peptides by LC-MS/MS. The ¹⁸O-labeled peptides will exhibit a mass shift of +4 Da (due to the incorporation of two ¹⁸O atoms) compared to their unlabeled counterparts.

Protocol for Chemical Labeling using Isotope-Coded Cross-Linkers for DNA-Protein Interaction Analysis

This protocol outlines a general workflow for using isotopically labeled cross-linkers to study DNA-protein interactions.[18][19]

-

Cross-linking: Treat the cells or isolated nuclei with a mixture of "light" (d0) and "heavy" (d4) isotope-labeled chemical cross-linker (e.g., BS3-d0/d4).

-

Cell Lysis and DNA Fragmentation: Lyse the cells and sonicate to shear the DNA into smaller fragments.

-

Enrichment of Cross-linked Complexes: Purify the DNA-protein cross-linked complexes using affinity chromatography or other enrichment techniques.

-

Proteolytic Digestion: Digest the proteins in the complex using a protease like trypsin.

-

DNA Digestion: Digest the DNA using a cocktail of nucleases.

-

Mass Spectrometry Analysis: Analyze the resulting mixture of peptides and cross-linked peptide-nucleic acid species by LC-MS/MS. The isotopic signature of the cross-linker will aid in the identification of cross-linked species.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the isotopic labeling of DNA for mass spectrometry.

Caption: Workflow for DNA adduct analysis using stable isotope labeling and mass spectrometry.

Caption: Simplified diagram of the Base Excision Repair (BER) pathway.[20][21][22][23][24]

Caption: Experimental workflow for DNA-protein cross-linking analysis using isotopic labeling.

References

- 1. ckisotopes.com [ckisotopes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. isotope.com [isotope.com]

- 12. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. UWPR [proteomicsresource.washington.edu]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Role of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in DNA Damage and Repair Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ in the intricate field of DNA damage and repair. This isotopically labeled nucleoside has become an indispensable tool for the accurate quantification of DNA lesions, thereby offering profound insights into the mechanisms of carcinogenesis, neurodegenerative diseases, and the aging process. Its primary utility lies in its role as an internal standard in stable isotope dilution mass spectrometry, a methodology that has set the gold standard for the analysis of DNA adducts.

Core Concepts: The Significance of Isotopic Labeling in DNA Damage Analysis

The study of DNA damage and repair is fundamental to understanding a myriad of human diseases. DNA is constantly under assault from both endogenous and exogenous agents, leading to a variety of lesions. The accurate measurement of these lesions is critical for assessing cancer risk, understanding disease etiology, and developing therapeutic interventions.

2'-Deoxyguanosine-¹³C,¹⁵N₂ is a stable, non-radioactive isotopologue of the natural DNA building block, 2'-deoxyguanosine. The incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) imparts a specific mass shift without altering the chemical properties of the molecule. This characteristic is pivotal for its application in mass spectrometry-based quantification.

The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (IDMS) , most commonly coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers unparalleled selectivity, sensitivity, and accuracy in the quantification of DNA adducts.[1][2] The isotopically labeled standard is added to a biological sample at a known concentration at the earliest stage of sample preparation. It co-purifies with the endogenous, unlabeled analyte of interest (the DNA adduct). By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, precise quantification can be achieved, as any sample loss or variability during the analytical process affects both the analyte and the standard equally.

Data Presentation: Quantitative Analysis of DNA Adducts

The use of isotopically labeled standards like 2'-Deoxyguanosine-¹³C,¹⁵N₂ has enabled the precise quantification of various DNA adducts in a range of biological matrices. Below are tables summarizing representative quantitative data from studies investigating DNA damage. While these studies may not have all used 2'-Deoxyguanosine-¹³C,¹⁵N₂ specifically, they exemplify the type of quantitative data obtained using stable isotope dilution mass spectrometry.

Table 1: Levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in Human Tissues and Leukocytes

| Biological Matrix | Population/Condition | Mean 8-OHdG Level (per 10⁶ dG) | Reference |

| Leukocytes | Healthy Non-Smokers | 15.3 ± 1.8 | [3] |

| Leukocytes | Healthy Smokers | 33.1 ± 10.6 | [3] |

| Leukocytes | Healthy Former Smokers | 17.8 ± 1.5 | [3] |

| Hepatocellular Carcinoma Tissue | Low Expression Group | - | [4] |

| Hepatocellular Carcinoma Tissue | High Expression Group | - | [4] |

| Colorectal Cancer Tissue | Cancerous Tissue | 1.124 (median, ng/ml) | [5] |

| Colorectal Cancer Tissue | Normal Adjacent Tissue | 1.176 (median, ng/ml) | [5] |

Table 2: DNA Adduct Formation by Aristolochic Acid in Rats

| Tissue | Aristolochic Acid Dose (mg/kg) | Total DNA Adducts (per 10⁸ nucleotides) | Reference |

| Liver | 0.1 | 25 | [6][7] |

| Liver | 1.0 | 199 | [6][7] |

| Liver | 10.0 | 1967 | [6][7] |

| Kidney | 0.1 | 95 | [6][7] |

| Kidney | 1.0 | 705 | [6][7] |

| Kidney | 10.0 | 4598 | [6][7] |

| Spleen | 0.1 | 4.6 | [8] |

| Spleen | 1.0 | 29.4 | [8] |

| Spleen | 10.0 | 217.6 | [8] |

Table 3: Quantification of N²-ethyl-2'-deoxyguanosine (N²-ethyl-dG) Adducts

| Sample | Condition | N²-ethyl-dG Level (adducts per 10⁸ 2'-deoxynucleosides) | Reference |

| Human Leukocyte DNA | After Alcohol Consumption (0h) | 34.6 ± 21.9 | [9] |

| Human Leukocyte DNA | After Alcohol Consumption (3-5h) | 35.1 ± 21.0 | [9] |

| Human Leukocyte DNA | After Alcohol Consumption (24h) | 36.8 ± 20.7 | [9] |

| Human Leukocyte DNA | After Alcohol Consumption (48h) | 35.6 ± 21.1 | [9] |

| Human Liver DNA | 12 individuals | 534 ± 245 (fmol/µmol dGuo) | [10] |

Experimental Protocols

The following protocols provide a detailed methodology for the quantification of DNA adducts using an isotopically labeled internal standard such as 2'-Deoxyguanosine-¹³C,¹⁵N₂. This protocol is a composite based on established methods for DNA adduct analysis by LC-MS/MS.[1][11][12][13]

DNA Isolation

-

Tissue/Cell Homogenization: Homogenize tissue samples or cell pellets in a lysis buffer (e.g., 10 mM Tris-HCl, 10 mM EDTA, 150 mM NaCl, 0.5% SDS, pH 8.0) containing a protease inhibitor cocktail.

-

Protein Digestion: Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 2-4 hours or overnight until the solution is clear.

-

RNA Removal: Add RNase A to a final concentration of 50 µg/mL and incubate at 37°C for 1 hour.

-

DNA Extraction: Perform sequential extractions with an equal volume of phenol, followed by phenol:chloroform (B151607):isoamyl alcohol (25:24:1), and finally chloroform. Centrifuge at 10,000 x g for 10 minutes at 4°C after each extraction and carefully transfer the aqueous (upper) phase to a new tube.

-

DNA Precipitation: Precipitate the DNA by adding 1/10 volume of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of ice-cold ethanol. Mix gently and incubate at -20°C overnight.

-

DNA Pelleting and Washing: Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the DNA. Wash the pellet twice with 70% ethanol.

-

DNA Resuspension: Air-dry the DNA pellet and resuspend it in nuclease-free water.

-

DNA Quantification: Determine the DNA concentration and purity using a UV-Vis spectrophotometer at 260 and 280 nm. A 260/280 ratio of ~1.8 is indicative of pure DNA.

Enzymatic Hydrolysis of DNA to Nucleosides

-

Sample Preparation: To 50-100 µg of purified DNA, add a known amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard. The amount of internal standard should be in the same order of magnitude as the expected amount of the target adduct.

-

Initial Digestion: Add nuclease P1 (from Penicillium citrinum) and incubate at 37°C for 2 hours in a buffer containing 30 mM sodium acetate and 1 mM ZnSO₄ (pH 5.3).

-

Second Digestion: Add alkaline phosphatase (from E. coli) and continue the incubation at 37°C for another 2 hours.

-

Enzyme Inactivation: Stop the reaction by heating at 95°C for 5 minutes or by adding an equal volume of chloroform and centrifuging.

-

Sample Filtration: Filter the resulting nucleoside mixture through a 0.22 µm filter to remove any precipitated proteins before LC-MS/MS analysis.

LC-MS/MS Analysis for DNA Adduct Quantification

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the more hydrophobic compounds. The gradient should be optimized to achieve good separation of the adduct of interest from the much more abundant normal nucleosides.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

SRM Transitions:

-

For the unlabeled adduct (e.g., 8-oxodG): Monitor the transition from the protonated molecular ion [M+H]⁺ to a specific product ion (e.g., the protonated guanine (B1146940) base).

-

For the 2'-Deoxyguanosine-¹³C,¹⁵N₂-labeled internal standard: Monitor the corresponding mass-shifted transition. The exact m/z values will depend on the specific adduct being analyzed and the number of ¹³C and ¹⁵N atoms in the standard.

-

-

Optimization: Optimize MS parameters such as collision energy and cone voltage for each specific adduct and its labeled internal standard to achieve maximum sensitivity.

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of the unlabeled adduct and a fixed concentration of the labeled internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of the adduct in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Normalize the adduct levels to the amount of normal deoxyguanosine in the sample, which can be quantified in the same run using a ¹³C,¹⁵N-labeled deoxyguanosine standard.

-

Mandatory Visualizations

Experimental Workflow for DNA Adduct Analysis

Caption: Workflow for DNA adduct analysis using an isotopically labeled internal standard.

Base Excision Repair (BER) Pathway

Caption: The Base Excision Repair (BER) pathway for repairing damaged DNA bases.[14][15][16][17][18]

DNA Damage Response (DDR) Signaling Pathway

Caption: An overview of the DNA Damage Response (DDR) signaling cascade.[19][20][21][22]

References

- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Levels of 8-hydroxydeoxyguanosine as a marker of DNA damage in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-Hydroxy-2′-deoxyguanosine expression predicts hepatocellular carcinoma outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA adduct formation and mutation induction by aristolochic acid in rat kidney and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity and DNA Adduct Formation by Aristolochic Acid in the Spleen of Big Blue® Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification of an acetaldehyde adduct in human liver DNA and quantitation as N2-ethyldeoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Detection of Multiple DNA Adducts in Human Lung Samples by Isotope-Dilution UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Rapid measurement of 8-oxo-7,8-dihydro-2′-deoxyguanosine in human biological matrices using ultra-high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. Base excision repair - Wikipedia [en.wikipedia.org]

- 16. REPAIRtoire - a database of DNA repair pathways [repairtoire.genesilico.pl]

- 17. Monarch Initiative [monarchinitiative.org]

- 18. researchgate.net [researchgate.net]

- 19. DNA Damage Response | Cell Signaling Technology [cellsignal.com]

- 20. A Systems Approach to Mapping DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Interplay between the DNA damage response and the life cycle of DNA tumor viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Applications of 2'-Deoxyguanosine-¹³C,¹⁵N₂ for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical research, particularly in the fields of DNA adduct analysis, toxicology, and drug metabolism, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantitative results. 2'-Deoxyguanosine-¹³C,¹⁵N₂, an isotopically enriched analog of the natural nucleoside, serves as a critical tool for mass spectrometry-based and nuclear magnetic resonance (NMR) studies. This technical guide provides a comprehensive overview of the commercial suppliers of this labeled compound, detailed technical specifications, and experimental protocols for its application.

Commercial Availability and Product Specifications

Several reputable suppliers offer 2'-Deoxyguanosine (B1662781) with various isotopic labeling patterns. For researchers specifically requiring the ¹³C and ¹⁵N₂ labeled variant, the following companies are key sources.

| Supplier | Product Name | Catalog Number | Isotopic Labeling | Chemical Purity | Additional Notes |

| MedChemExpress | 2'-Deoxyguanosine-¹³C,¹⁵N₂ | HY-17563S1 | ¹³C, ¹⁵N₂ | >98% | Provided as a solid. |

| Cambridge Isotope Laboratories, Inc. | 2′-Deoxyguanosine·H₂O | CNLM-3900-CA-25 | ¹³C₁₀, 98%; ¹⁵N₅, 96-98% | ≥98% | Offered as a hydrate. The high level of enrichment in both ¹³C and ¹⁵N makes it suitable for a wide range of applications.[1] |

| Santa Cruz Biotechnology, Inc. | 2′-Deoxyguanosine-¹³C,¹⁵N₂ | sc-219443 | ¹³C, ¹⁵N₂ | Information not readily available | Researchers should contact the supplier for a detailed Certificate of Analysis. |

It is imperative for researchers to obtain a lot-specific Certificate of Analysis (CoA) from the supplier to confirm the exact isotopic enrichment and chemical purity before use, as these parameters are critical for accurate quantification.

Core Research Applications

The primary application of 2'-Deoxyguanosine-¹³C,¹⁵N₂ is as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of 2'-deoxyguanosine and its modified forms (DNA adducts) in biological samples.[2][3][4] DNA adducts are formed when reactive molecules covalently bind to DNA, and their accurate measurement is crucial for assessing DNA damage, carcinogenesis, and the efficacy of certain drugs.

Another significant application is in Nuclear Magnetic Resonance (NMR) spectroscopy . The incorporation of ¹³C and ¹⁵N isotopes enhances the sensitivity and resolution of NMR experiments, facilitating the structural elucidation and dynamic studies of DNA and its complexes with proteins or drugs.[5]

Experimental Methodologies

While specific protocols are highly dependent on the experimental goals and the matrix of the sample, the following sections outline generalized yet detailed methodologies for the two primary applications of 2'-Deoxyguanosine-¹³C,¹⁵N₂.

Protocol 1: Quantification of 2'-Deoxyguanosine in DNA by Isotope Dilution LC-MS/MS

This protocol outlines the general steps for the analysis of 2'-deoxyguanosine in a DNA sample using 2'-Deoxyguanosine-¹³C,¹⁵N₂ as an internal standard.

1. DNA Isolation and Hydrolysis:

-

Isolate DNA from the biological sample of interest (e.g., cells, tissues) using a standard DNA extraction kit or protocol.

-

Accurately quantify the isolated DNA (e.g., using UV absorbance at 260 nm).

-

To a known amount of DNA (typically 10-50 µg), add a precise amount of the 2'-Deoxyguanosine-¹³C,¹⁵N₂ internal standard. The amount of internal standard should be optimized to be in a similar concentration range as the endogenous analyte.

-

Enzymatically hydrolyze the DNA to its constituent nucleosides. A common enzyme cocktail includes nuclease P1, followed by alkaline phosphatase. Incubate at 37°C for a sufficient time (e.g., 2-4 hours) to ensure complete digestion.

2. Sample Preparation:

-

After hydrolysis, precipitate the proteins by adding a cold solvent such as acetonitrile (B52724) or methanol (B129727).

-

Centrifuge the sample to pellet the precipitated proteins.

-

Carefully collect the supernatant containing the nucleosides.

-

The sample can be further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a reverse-phase C18 column suitable for nucleoside analysis.

-

Employ a gradient elution program with a mobile phase typically consisting of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The gradient should be optimized to achieve good separation of 2'-deoxyguanosine from other nucleosides and potential contaminants.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous 2'-deoxyguanosine and the ¹³C,¹⁵N₂-labeled internal standard.

-

For unlabeled 2'-deoxyguanosine: Monitor the transition of the protonated molecule [M+H]⁺ to its characteristic product ion (e.g., the guanine (B1146940) base).

-

For 2'-Deoxyguanosine-¹³C,¹⁵N₂: Monitor the corresponding shifted mass transition.

-

-

Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.

-

4. Quantification:

-

Construct a calibration curve using known concentrations of unlabeled 2'-deoxyguanosine and a fixed concentration of the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each sample and calibrator.

-

Determine the concentration of 2'-deoxyguanosine in the original sample by interpolating its area ratio on the calibration curve.

Protocol 2: NMR Sample Preparation of Labeled 2'-Deoxyguanosine

This protocol provides a general guideline for preparing a 2'-Deoxyguanosine-¹³C,¹⁵N₂ sample for NMR analysis.

1. Sample Dissolution:

-

Dissolve the lyophilized 2'-Deoxyguanosine-¹³C,¹⁵N₂ in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent depends on the desired experimental conditions and the solubility of the compound.

-

The concentration of the sample should be optimized for the specific NMR experiment and the sensitivity of the spectrometer. For ¹³C and ¹⁵N NMR, higher concentrations (in the millimolar range) are generally preferred.[6]

2. Buffer and pH Adjustment:

-

If required for the experiment, add a suitable deuterated buffer to maintain a stable pH.

-

Adjust the pH of the sample using small additions of deuterated acid or base (e.g., DCl or NaOD) while monitoring with a pH meter calibrated for D₂O.

3. Transfer to NMR Tube:

-

Filter the final solution through a syringe filter to remove any particulate matter.

-

Transfer the clear solution into a high-quality NMR tube. The required sample volume will depend on the type of NMR tube and the spectrometer's probe.

4. NMR Data Acquisition:

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra as needed.

-

Utilize specialized 2D and 3D NMR experiments (e.g., HSQC, HMBC) to correlate the different nuclei and aid in structural assignments. The presence of the ¹³C and ¹⁵N labels will significantly enhance the quality and information content of these spectra.

Visualizing Experimental Workflows

To further clarify the described methodologies, the following diagrams, generated using the DOT language, illustrate the key steps in each protocol.

Caption: Workflow for the quantification of 2'-deoxyguanosine by LC-MS/MS.

Caption: Workflow for preparing a ¹³C,¹⁵N₂-labeled 2'-deoxyguanosine NMR sample.

Conclusion

2'-Deoxyguanosine-¹³C,¹⁵N₂ is a vital research tool for scientists engaged in DNA damage analysis, drug development, and metabolomics. The commercial availability of this compound from specialized suppliers, coupled with robust and well-defined analytical protocols, empowers researchers to obtain high-quality, quantitative data. By carefully selecting a supplier and adhering to meticulous experimental procedures, the full potential of this stable isotope-labeled standard can be realized, leading to significant advancements in our understanding of fundamental biological processes and the development of new therapeutic strategies.

References

- 1. chromservis.eu [chromservis.eu]

- 2. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. General method of preparation of uniformly 13C, 15N-labeled DNA fragments for NMR analysis of DNA structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Core Principles of Using Labeled Compounds in NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of isotopic labeling in Nuclear Magnetic Resonance (NMR) spectroscopy. Isotopic labeling is a cornerstone technique in modern structural biology and drug discovery, enabling detailed investigation of molecular structure, dynamics, and interactions that would be otherwise intractable. This guide provides a comprehensive overview of labeling strategies, experimental protocols, and data interpretation for professionals working with NMR.

The Rationale for Isotopic Labeling in NMR

NMR spectroscopy relies on the detection of signals from atomic nuclei with a non-zero nuclear spin, such as ¹H, ¹³C, and ¹⁵N. While ¹H is highly abundant, the key isotopes for detailed structural and dynamic studies of biomolecules, ¹³C and ¹⁵N, have very low natural abundances (approximately 1.1% and 0.37%, respectively).[] Isotopic labeling involves the substitution of these low-abundance isotopes with their NMR-active counterparts to enhance signal sensitivity and enable a host of advanced NMR experiments.

The primary benefits of isotopic labeling in NMR include:

-

Sensitivity Enhancement: Replacing naturally low-abundance ¹²C and ¹⁴N with ¹³C and ¹⁵N dramatically increases the signal-to-noise ratio, making it possible to study larger and more complex molecules.[2] Isotopically labeling a protein with ¹³C and/or ¹⁵N can increase sensitivity by up to 100-fold.[2]

-

Spectral Simplification and Resolution: For large molecules, the sheer number of proton signals leads to severe spectral overlap. Isotopic labeling allows for the dispersion of signals into additional dimensions (e.g., ¹³C or ¹⁵N chemical shifts in a 2D or 3D spectrum), significantly improving resolution.[][3]

-

Access to Advanced Experiments: Many powerful NMR experiments for determining three-dimensional structures and probing molecular dynamics rely on the presence of ¹³C and ¹⁵N nuclei to transfer magnetization through chemical bonds.[]

-

Probing Specific Sites: Selective or site-specific labeling allows researchers to focus on particular regions of a molecule, such as an enzyme's active site or a protein-ligand binding interface.[4]

Common Isotopes and Labeling Strategies

The choice of isotope and labeling strategy depends on the specific research question, the size of the molecule, and the desired level of detail.

Key Isotopes in Biomolecular NMR

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | Key Applications in NMR |

| ¹H | 99.98 | 1/2 | 26.7522 | High sensitivity, primary nucleus for detection, NOE-based distance restraints. |

| ¹³C | 1.1 | 1/2 | 6.7283 | Backbone and side-chain assignments, structural studies, relaxation studies. |

| ¹⁵N | 0.37 | 1/2 | -2.7126 | Backbone assignments (protein "fingerprint"), studying protein-ligand interactions.[] |

| ²H (D) | 0.015 | 1 | 4.1065 | Reducing proton relaxation pathways in large proteins to improve spectral quality. |

Labeling Strategies

In this approach, the entire molecule is enriched with one or more isotopes (e.g., U-¹³C, U-¹⁵N). This is the most common strategy for de novo structure determination of proteins and nucleic acids. It is typically achieved by expressing the biomolecule in a host organism (like E. coli) grown on minimal media where the sole carbon and/or nitrogen sources are ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) chloride, respectively.[5]

This strategy involves labeling only specific types of amino acids or even specific atoms within those residues.[4] This is particularly useful for:

-

Simplifying spectra of large proteins.

-

Assigning resonances in ambiguous regions.

-

Studying the dynamics of specific residues.

-

Investigating protein-ligand interactions at a defined site.

For very large proteins or protein complexes, it can be advantageous to label only a specific domain or segment of the protein. This can be achieved through techniques like expressed protein ligation or intein-mediated protein splicing.

For proteins larger than ~25-30 kDa, severe line broadening occurs due to rapid transverse relaxation, primarily driven by ¹H-¹H dipolar interactions. Replacing non-exchangeable protons with deuterium (B1214612) (²H) significantly reduces this relaxation pathway, leading to sharper lines and improved spectral quality.[6]

Experimental Protocols and Data Presentation

The success of an NMR experiment with a labeled compound hinges on meticulous sample preparation and the selection of appropriate experimental parameters.

General Workflow for Protein Labeling and NMR Analysis

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for designing and executing NMR experiments with labeled compounds.

Table 1: Typical Sample Conditions for Protein NMR

| Parameter | Recommended Range | Notes |

| Protein Concentration | 0.1 - 3 mM | Higher concentrations improve signal-to-noise but can lead to aggregation.[7] For proteins, 0.3-0.5 mM is common.[6] |

| Sample Volume | 260 - 550 µL | Dependent on the type of NMR tube (e.g., Shigemi vs. standard 5 mm).[5] |

| Isotopic Enrichment | > 95% | For uniform labeling to maximize signal and minimize artifacts from unlabeled species. |

| Purity | > 95% | To avoid interference from contaminants.[5] |

| pH | Typically 6.0 - 7.5 | Should be optimized for protein stability and away from the isoelectric point.[5] |

| Buffer Concentration | 20 - 50 mM | Phosphate buffers are common.[5][8] |

| D₂O Content | 5 - 10% | Required for the spectrometer's field-frequency lock.[5] |

Table 2: Key NMR Acquisition Parameters for Quantitative Analysis

| Parameter | Typical Setting | Rationale |

| Relaxation Delay (d1) | ≥ 5 x T₁ | Crucial for ensuring complete relaxation of magnetization between scans for accurate quantification.[9][10] |

| Pulse Angle | 30° - 90° | A 90° pulse provides maximum signal for a single scan, but shorter angles can be used with shorter relaxation delays. |

| Number of Scans | Varies (4 to >1024) | Increased to improve signal-to-noise ratio. |

| Acquisition Time | Varies | Must be sufficient to allow the FID to decay to zero to avoid truncation artifacts.[10] |

Detailed Experimental Protocol: Uniform ¹⁵N Labeling in E. coli

This protocol outlines a standard method for producing a uniformly ¹⁵N-labeled protein for NMR analysis.

-

Prepare Minimal Media: Prepare M9 minimal media. For each liter, use standard M9 salts and supplement with:

-

1 g of ¹⁵N-labeled ammonium chloride ((¹⁵NH₄)₂SO₄ can also be used) as the sole nitrogen source.[5]

-

4 g of unlabeled glucose as the carbon source.

-

Trace elements and necessary vitamins (e.g., thiamine).

-

Appropriate antibiotics.

-

-

Bacterial Growth:

-

Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid containing the gene of interest.

-

Grow a starter culture overnight in a rich medium (e.g., LB).

-

Inoculate the M9 minimal media with the starter culture.

-

Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Protein Expression:

-

Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

Continue to grow the culture for an additional 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.

-

-

Harvesting and Purification:

-

Harvest the cells by centrifugation.

-

Lyse the cells (e.g., by sonication or French press) and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

-

NMR Sample Preparation:

-

Concentrate the purified protein to the desired concentration (e.g., 0.5 mM).

-

Exchange the protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.

-

Transfer the final sample to an NMR tube.

-

Core NMR Experiments for Labeled Compounds

Isotopic labeling enables a wide array of powerful multi-dimensional NMR experiments.

The ¹H-¹⁵N HSQC: The Protein Fingerprint

The 2D Heteronuclear Single Quantum Coherence (HSQC) experiment is often the first experiment performed on a labeled protein. It generates a spectrum with one peak for each backbone and side-chain amide group, providing a unique "fingerprint" of the protein's folded state.[]

The ¹H-¹⁵N HSQC is invaluable for:

-

Assessing sample quality and homogeneity.

-

Monitoring protein folding and stability.

-

Studying protein-ligand interactions through chemical shift perturbations (CSPs).

Triple Resonance Experiments for Backbone Assignment

For proteins larger than ~10 kDa, 3D triple resonance experiments are essential for assigning the backbone resonances. These experiments correlate the amide proton and nitrogen with the alpha and beta carbons of the same residue and the preceding residue. Common experiments include HNCA, HNCACB, HN(CO)CA, and HN(CO)CACB.

TROSY for Large Molecules

For very large proteins (>30 kDa), Transverse Relaxation-Optimized Spectroscopy (TROSY) is a critical technique. It reduces the effects of transverse relaxation, leading to significantly sharper lines and higher sensitivity.[11][12] TROSY is particularly effective when combined with deuteration.[12]

Applications in Drug Discovery and Development

Isotopic labeling and NMR spectroscopy are powerful tools throughout the drug discovery pipeline.

Fragment-Based Screening

NMR is a leading method for fragment-based drug discovery. By monitoring the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein target, the binding of small molecule fragments can be detected by observing chemical shift perturbations of specific amide peaks. This allows for the identification of low-affinity binders and provides information about the binding site.

Characterizing Protein-Ligand Interactions

NMR can provide detailed information about the binding interface between a protein and a ligand. By comparing the HSQC spectra of the free and ligand-bound protein, residues involved in the interaction can be identified. Isotope-edited NOESY experiments can be used to determine intermolecular distance restraints and build a model of the complex.

Quantitative NMR (qNMR)

qNMR is used for the accurate determination of the concentration and purity of compounds.[13] By adding an internal standard of known concentration to the sample, the concentration of the labeled analyte can be precisely calculated by comparing the integrals of their respective NMR signals.[14]

Conclusion

The use of labeled compounds in NMR spectroscopy is an indispensable tool for researchers, scientists, and drug development professionals. From elucidating the high-resolution structures of large proteins to identifying novel drug candidates, isotopic labeling pushes the boundaries of what can be studied by NMR. A thorough understanding of the principles of isotopic labeling, combined with careful experimental design and execution, is paramount to obtaining high-quality, interpretable data that can drive scientific discovery and innovation.

References

- 2. researchgate.net [researchgate.net]

- 3. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]